

CAS number and molecular structure of methoxymethyl isocyanate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methoxymethyl isocyanate*

Cat. No.: *B1265729*

[Get Quote](#)

Methoxymethyl Isocyanate: A Technical Guide for Researchers

CAS Number: 6427-21-0[\[1\]](#) Molecular Formula: C₃H₅NO₂[\[1\]](#) Synonyms: Isocyanic acid, methoxymethyl ester; Methane, isocyanatomethoxy-[\[1\]](#)

This technical guide provides an in-depth overview of **methoxymethyl isocyanate**, a reactive chemical intermediate with potential applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, reactivity, and safety protocols.

Physicochemical Properties

Methoxymethyl isocyanate is a colorless liquid with a pungent odor.[\[1\]](#)[\[2\]](#) It is highly flammable and its vapors are heavier than air, posing a significant inhalation hazard.[\[2\]](#)[\[3\]](#) Quantitative physicochemical data for **methoxymethyl isocyanate** are summarized in the table below.

Property	Value	Source
Molecular Weight	87.08 g/mol	[3]
Appearance	Colorless liquid	[1][2]
Odor	Pungent	[1][2]
Boiling Point	Not available	
Melting Point	Not available	
Flash Point	Not available	
Density	Not available	
Solubility	Soluble in water	[2]

Synthesis and Reactivity

General Synthesis of Isocyanates

Isocyanates are typically synthesized from amines via phosgenation.[4] However, due to the hazardous nature of phosgene, alternative, milder methods have been developed. One such method involves the reaction of aliphatic amines with trichloromethyl chloroformate (diphosgene) in the presence of a non-nucleophilic base.

Experimental Protocol: General Synthesis of Aliphatic Isocyanates from Amines

This protocol is a general procedure and should be adapted and optimized for the specific synthesis of **methoxymethyl isocyanate**.


Materials:

- Aliphatic amine (e.g., methoxymethylamine)
- Trichloromethyl chloroformate (diphosgene)
- 1,8-Bis(dimethylamino)naphthalene (Proton-Sponge®)
- Dichloromethane (CH_2Cl_2)

- 1 N Hydrochloric acid (HCl)
- 1 N Sodium hydroxide (NaOH)
- Sodium sulfate (Na₂SO₄)

Procedure:

- A solution of the aliphatic amine and 1,8-bis(dimethylamino)naphthalene in dichloromethane is added dropwise to a stirred solution of trichloromethyl chloroformate in dichloromethane at 0 °C over a period of 5 minutes.
- The ice bath is removed, and the solution is stirred for an additional 10 minutes.
- The volatile components are removed under reduced pressure.
- The residue is partitioned between dichloromethane and 1 N HCl.
- The organic phase is separated and washed successively with 1 N HCl and 1 N NaOH.
- The organic phase is dried over sodium sulfate, and the solvent is removed in vacuo to yield the isocyanate.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of an aliphatic isocyanate.

Reactivity Profile

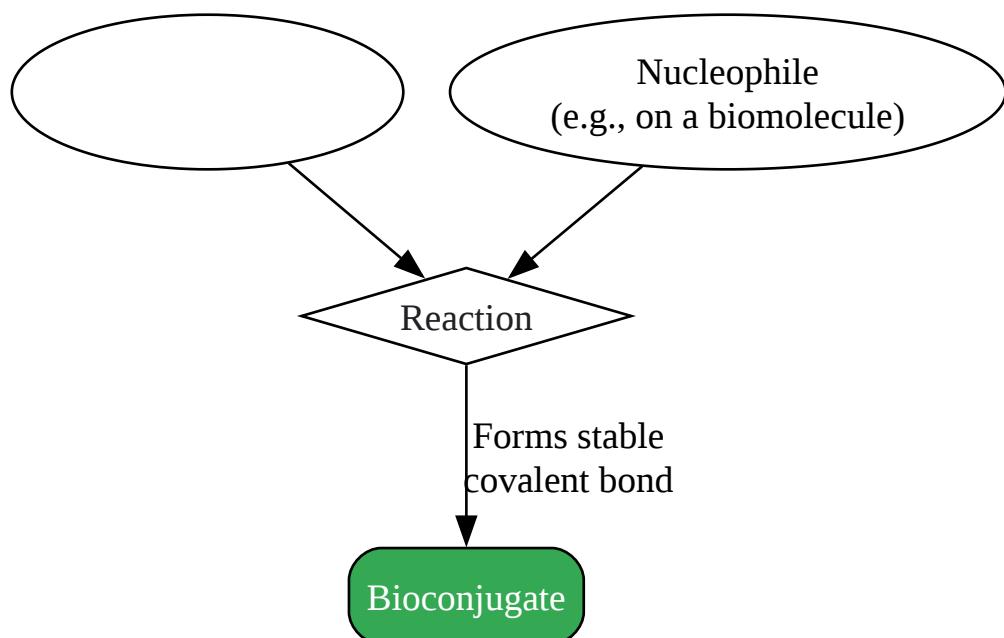
Isocyanates are electrophilic compounds that readily react with a variety of nucleophiles, including alcohols, amines, and water.^[4] These reactions are often exothermic and can be vigorous.

- Reaction with Alcohols: Forms urethane linkages.
- Reaction with Amines: Forms urea linkages.

- Reaction with Water: Reacts to form an unstable carbamic acid which then decomposes to an amine and carbon dioxide.[4]

Base-catalyzed reactions of isocyanates with alcohols should be conducted in inert solvents to control the reaction rate.[3]

Applications in Drug Development


The high reactivity of the isocyanate group makes it a valuable functional group in medicinal chemistry for the synthesis of various pharmaceutical compounds and for bioconjugation.

Synthesis of Bioactive Molecules

Isocyanates serve as key intermediates in the production of carbamate and urea-containing compounds, which are present in a wide range of pharmaceuticals. Historically, isocyanate-based compounds have been explored for their potential as antihistamines, anti-inflammatory agents, and even for cancer treatment.

Chemical Probes and Bioconjugation

The ability of isocyanates to react with nucleophilic functional groups present in biomolecules makes them suitable for use as chemical probes and for bioconjugation.[5] This allows for the attachment of tags (e.g., fluorescent labels, affinity probes) to small molecules or proteins to study their biological function and interactions.[5]

[Click to download full resolution via product page](#)

Caption: General scheme of isocyanate-mediated bioconjugation.

Safety and Handling

Methoxymethyl isocyanate is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood. It is highly toxic by inhalation and skin absorption.[1]

Personal Protective Equipment (PPE):

- Respiratory Protection: A full-facepiece respirator with an appropriate organic vapor cartridge is recommended.
- Hand Protection: Chemical-resistant gloves (e.g., butyl rubber) should be worn.
- Eye Protection: Chemical safety goggles and a face shield are essential.
- Skin and Body Protection: A chemically resistant lab coat or apron should be worn.

Handling and Storage:

- Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

- Keep containers tightly closed.
- Ground and bond containers when transferring material.
- Avoid contact with water, acids, bases, alcohols, and oxidizing agents.

In Case of Exposure:

- Inhalation: Move the person to fresh air immediately. Seek medical attention.
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
- Ingestion: Do not induce vomiting. Seek immediate medical attention.

Spill and Fire Procedures:

- In case of a spill, evacuate the area and eliminate all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
- For fires, use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use water, as it reacts with isocyanates.[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methoxymethyl isocyanate - Hazardous Agents | Haz-Map [haz-map.com]
- 2. METHOXYMETHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Methoxymethyl isocyanate | C3H5NO2 | CID 62609 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular structure of methoxymethyl isocyanate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265729#cas-number-and-molecular-structure-of-methoxymethyl-isocyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com